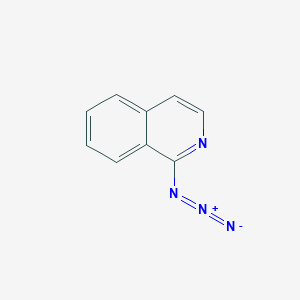

1-Azidoisoquinoline

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

75275-87-5 |

|---|---|

分子式 |

C9H6N4 |

分子量 |

170.17 g/mol |

IUPAC名 |

1-azidoisoquinoline |

InChI |

InChI=1S/C9H6N4/c10-13-12-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H |

InChIキー |

UMQBZRJDVDFAAQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CN=C2N=[N+]=[N-] |

製品の起源 |

United States |

Synthetic Methodologies for 1 Azidoisoquinoline and Derivatives

Direct Azidation Approaches

Direct azidation methods introduce the azide (B81097) moiety onto the isoquinoline (B145761) skeleton in a single key step, typically by targeting an activated position on the ring.

One of the most common and direct methods for synthesizing 1-azidoisoquinoline is through the nucleophilic aromatic substitution (SNAr) of 1-haloisoquinolines. The electron-withdrawing imine nitrogen in the isoquinoline ring renders the C1 position electron-deficient and thus highly susceptible to attack by nucleophiles. imperial.ac.uk This strategy involves reacting a 1-haloisoquinoline, such as 1-chloroisoquinoline (B32320) or 1-bromoisoquinoline, with an azide salt, most commonly sodium azide.

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF), which facilitates the dissolution of the azide salt and promotes the substitution reaction. nih.gov The halogen atom at the C1 position acts as a good leaving group, which is readily displaced by the azide anion (N₃⁻) to yield this compound.

| Reactant | Reagent | Solvent | Conditions | Product |

| 1-Chloroisoquinoline | Sodium Azide (NaN₃) | DMF | Room Temperature | This compound |

This table represents a generalized reaction scheme for the nucleophilic substitution to form this compound.

An alternative approach to direct azidation involves the activation of the isoquinoline ring through N-oxidation. The formation of an isoquinoline N-oxide enhances the electrophilic character of the C1 (ortho) carbon, making it a prime target for functionalization. researchgate.net This method is particularly valuable for regioselectively introducing substituents at the C1 position. beilstein-journals.org

The process typically requires an activation step where the N-oxide is treated with an agent like tosyl chloride (TsCl) or acetic anhydride (B1165640) (Ac₂O). researchgate.net This activation makes the C1 position more reactive towards a nucleophile. Subsequent reaction with an azide source, such as sodium azide, leads to the formation of this compound. This strategy has been successfully applied for the C1-functionalization of isoquinoline N-oxide with other nucleophiles, demonstrating the viability of the pathway. beilstein-journals.org

| Precursor | Activation | Azide Source | Product |

| Isoquinoline N-Oxide | Tosyl Chloride (TsCl) | Sodium Azide (NaN₃) | This compound |

This table outlines the general steps for the ortho-azidation of isoquinoline N-oxide.

Precursor-Based Syntheses of Azidoisoquinolines

These syntheses rely on the transformation of pre-functionalized isoquinoline derivatives into the target azido (B1232118) compound.

The conversion of halogenated isoquinolines is a cornerstone of azidoisoquinoline synthesis. This method, which is a facet of nucleophilic aromatic substitution, uses 1-haloisoquinolines as readily available starting materials. nih.gov The choice of halogen can influence reactivity, though both 1-chloro and 1-bromo-isoquinolines serve as effective precursors for the synthesis of azidoisoquinolines. For instance, 4-bromoisoquinoline (B23445) has been successfully converted to 4-azidoisoquinoline (B13950886) using sodium azide in the presence of a copper(II) sulfate (B86663) catalyst. chongyantech.xyz This demonstrates the broader applicability of using halogenated precursors for synthesizing various azidoisoquinoline isomers.

| Precursor | Reagents | Product | Reference |

| 1-Chloromethyl-1H-1,2,3-triazole derivative | Sodium Azide (NaN₃) in DMF | 5-Azidomethyl-1H-1,2,3-triazole derivative | nih.gov |

| 4-Bromoisoquinoline | Sodium Azide (NaN₃), Copper(II) Sulfate | 4-Azidoisoquinoline | chongyantech.xyz |

This table provides examples of converting halogenated precursors to azides.

Sodium azide is the most prevalent reagent for introducing the azide functionality onto an isoquinoline ring. It is widely used to displace leaving groups, particularly halogens, at activated positions. nih.gov The reaction of a suitable isoquinoline precursor, such as 1-chloroisoquinoline, with sodium azide in a solvent like DMF at room temperature is an efficient route to this compound. nih.gov This method's reliability and the commercial availability of sodium azide make it a favored approach in heterocyclic synthesis.

Another precursor-based strategy involves the copper-catalyzed conversion of organoboron compounds. nih.gov In this potential pathway, an isoquinoline boronic acid could be treated with sodium azide and a copper(II) catalyst in a protic solvent like methanol (B129727) to yield the corresponding azidoisoquinoline. nih.gov

| Precursor Type | Reagent | Catalyst (if applicable) | Product |

| Halogenated Isoquinoline | Sodium Azide | None or Cu(II) salts | Azidoisoquinoline |

| Isoquinoline Boronic Acid | Sodium Azide | Copper(II) Acetate | Azidoisoquinoline |

This table summarizes the formation of azidoisoquinolines from different precursors using sodium azide.

Regioselective Synthesis and Derivatization Strategies of Azidoisoquinoline Isomers

Regioselective synthesis refers to the preferential formation of one structural isomer over another in a chemical reaction. numberanalytics.comnumberanalytics.com Controlling the position of the azide group on the isoquinoline ring is crucial for accessing specific isomers with distinct chemical properties and reactivity.

The synthesis of this compound is inherently regioselective due to the electronic nature of the isoquinoline ring system. The nitrogen atom at position 2 withdraws electron density, making the C1 and C3 positions electrophilic and thus susceptible to nucleophilic attack. imperial.ac.uk Direct nucleophilic substitution of a leaving group at C1 is therefore a highly favored process. Similarly, activation of the ring via N-oxidation strongly directs functionalization to the C1 position. beilstein-journals.org

The synthesis of other isomers, such as 4-azidoisoquinoline, relies on having a precursor with a leaving group at the desired position. For example, the synthesis of 4-azidoisoquinoline is achieved by starting with 4-bromoisoquinoline. chongyantech.xyz The regiochemical outcome is therefore dictated by the structure of the starting material. This highlights a key strategy in heterocyclic chemistry: the regioselectivity of a reaction is often controlled by the placement of a functional group on the precursor molecule, which in turn directs the incoming substituent to a specific location.

| Target Isomer | Synthetic Strategy | Precursor | Key Principle |

| This compound | Nucleophilic Aromatic Substitution | 1-Haloisoquinoline | Inherent electrophilicity of the C1 position. imperial.ac.uk |

| This compound | N-Oxide Activation | Isoquinoline N-Oxide | N-oxide directs nucleophilic attack to C1. researchgate.netbeilstein-journals.org |

| 4-Azidoisoquinoline | Nucleophilic Aromatic Substitution | 4-Bromoisoquinoline | Position of the leaving group dictates the position of azidation. chongyantech.xyz |

This table compares the regioselective strategies for synthesizing different azidoisoquinoline isomers.

Reactivity and Mechanistic Pathways of 1 Azidoisoquinoline

Thermal Transformations and Intermediate Species

Upon thermal activation, 1-azidoisoquinoline undergoes significant molecular changes, leading to the formation of transient species that dictate the subsequent reaction pathways. These transformations are central to the synthetic utility and mechanistic understanding of this class of compounds.

The principal thermal and photochemical reaction of organic azides, including this compound, is the extrusion of a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate. This process is a well-established method for producing electron-deficient nitrogen species. The decomposition proceeds via the cleavage of the Nα-Nβ bond of the azide (B81097) moiety, a transformation that can be initiated by heat or light. The resulting isoquinolylnitrene is a key intermediate that can undergo a variety of subsequent reactions.

Direct observation of highly reactive intermediates like isoquinolylnitrenes is challenging due to their short lifetimes. Matrix isolation spectroscopy is a powerful experimental technique used to trap and study such transient species. fu-berlin.defu-berlin.de This method involves co-depositing the precursor molecule with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic window at temperatures near absolute zero. uc.pt The inert solid matrix immobilizes the guest molecules, preventing diffusion and bimolecular reactions. fu-berlin.de

Subsequent in-situ photolysis or controlled warming of the matrix-isolated precursor generates the reactive intermediate, which can then be characterized using various spectroscopic methods, such as infrared (IR), ultraviolet-visible (UV-vis), or electron spin resonance (ESR) spectroscopy. fu-berlin.deuc.pt While specific studies on 1-isoquinolylnitrene are not extensively detailed in the literature, the analogous 3-isoquinolylnitrene has been successfully generated and characterized using these methods. nih.gov Photolysis of matrix-isolated 3-azidoisoquinoline allowed for its characterization by ESR spectroscopy, confirming its triplet ground state, a common feature for many aryl and heteroaryl nitrenes. nih.gov This technique provides invaluable experimental data on the electronic structure and vibrational modes of these fleeting intermediates. astrochem.orgastrochem.org

| Intermediate | Spectroscopic Method | Key Observations | Reference |

|---|---|---|---|

| 3-Isoquinolylnitrene | ESR Spectroscopy (in Ar matrix) | Characterized as a triplet species. | nih.gov |

| Various Polycyclic Aromatic Nitrogen Heterocycles (PANHs) | IR Spectroscopy (in Ar matrix) | Provides vibrational frequencies and intensities for structural elucidation. | astrochem.orgastrochem.org |

Once generated, isoquinolylnitrenes can undergo rapid intramolecular rearrangements to form more stable products. These rearrangements are driven by the high energy of the nitrene intermediate. While 1,2-hydrogen shifts are a common pathway for some nitrenes, leading to the formation of imines, heteroaryl nitrenes often exhibit more complex ring-opening and ring-contraction reactions.

For instance, studies on the isomeric 3-isoquinolylnitrene have shown that it undergoes a deep-seated rearrangement involving ring opening to form intermediates that ultimately lead to products like o-cyanophenylketenimine and 1-cyanoisoindole. nih.gov It is plausible that 1-isoquinolylnitrene undergoes analogous complex rearrangements, potentially involving ring cleavage of the pyridine (B92270) portion of the isoquinoline (B145761) core, rather than simple 1,2-H shifts.

In addition to rearrangements, isoquinolylnitrenes can exist in equilibrium with, or transform into, diradical species. The generation of 3-isoquinolylnitrene via photolysis was shown to be accompanied by the formation of a diradical species, which was also characterized by ESR spectroscopy. nih.gov This diradical likely arises from the ring opening of the pyridine ring adjacent to the nitrene center. Such a transformation represents a key mechanistic pathway that competes with other intramolecular reactions of the nitrene. The formation of these diradical intermediates is a critical step in the pathway leading to some of the final rearrangement products. nih.gov

An essential feature of the chemistry of this compound is its existence in a dynamic equilibrium with its fused tetrazole valence isomer, tetrazolo[5,1-a]isoquinoline. nih.gov This type of ring-chain tautomerism is a common and well-documented phenomenon in many α-azido N-heterocyclic systems, including purines, pyrimidines, and quinazolines. nih.govbeilstein-journals.orgdntb.gov.ua The equilibrium involves the intramolecular cyclization of the azide group onto the adjacent ring nitrogen atom.

| Azide Form | Tetrazole Form | |

|---|---|---|

| This compound | ⇌ | Tetrazolo[5,1-a]isoquinoline |

The position of the azide-tetrazole equilibrium is highly sensitive to a variety of factors, which determines the predominant species under given conditions.

Solvent Polarity: The polarity of the solvent plays a crucial role. Generally, the more polar azide form is favored in polar solvents, while the less polar tetrazole form is favored in nonpolar solvents. For example, studies on 6-azidopurine nucleosides show a significant shift in equilibrium depending on the solvent. nih.gov

Temperature: Temperature can influence the equilibrium position. Thermal energy can favor the azide form by providing the energy needed for the ring-opening of the more stable tetrazole.

Electronic Effects of Substituents: The presence of electron-donating or electron-withdrawing groups on the isoquinoline ring can significantly alter the electron density of the heterocyclic nitrogen, thereby influencing the nucleophilicity and the propensity for cyclization. Electron-withdrawing groups tend to favor the tetrazole form, while electron-donating groups may favor the azide form. dntb.gov.ua

Physical State: The equilibrium can be different in the solid state compared to in solution. In many cases, the compound crystallizes exclusively as one isomer, often the tetrazole form, even if the azide form is present in solution. nih.govbeilstein-journals.org

This equilibrium is not merely a structural curiosity; it has profound implications for the reactivity of the compound. While the azide form undergoes reactions typical of azides (e.g., nitrene formation, cycloadditions), the tetrazole form exhibits its own distinct chemical behavior.

Tetrazole-Azide Valence Isomerism

Interconversion Kinetics of Azidoisoquinolines and Fused Tetrazoles

This compound exists in a dynamic, temperature-dependent equilibrium with its fused ring isomer, tetrazolo[1,5-a]isoquinoline. This reversible valence tautomerism is a well-documented phenomenon in heterocyclic chemistry. researchgate.netnih.gov The equilibrium position is influenced by several factors, including the electronic properties of substituents, solvent polarity, and temperature. researchgate.net In many related heterocyclic systems, the fused tetrazole form is thermodynamically more stable than the open-chain azide isomer.

Studies on analogous compounds, such as substituted pyrimidines and quinazolines, have utilized NMR spectroscopy techniques like NOESY/EXSY to determine the thermodynamic and kinetic parameters of this interconversion. researchgate.net For instance, in a series of 2,6-disubstituted 4-azidopyrimidines, the activation energy (Ea) for the azide-to-tetrazole conversion was found to be in the range of 93–117 kJ mol⁻¹, with the equilibrium shifting based on solvent and substituent effects. researchgate.net While specific kinetic data for the this compound system is not extensively detailed in the available literature, the same principles apply. The interconversion proceeds through a concerted electrocyclization mechanism, where the azide group attacks the C=N bond of the isoquinoline ring.

Factors Influencing Azide-Tetrazole Equilibrium:

| Factor | Effect on Equilibrium | Reference |

|---|---|---|

| Solvent Polarity | Increased polarity can favor one tautomer over the other, depending on the specific system. | researchgate.net |

| Temperature | Can shift the equilibrium; higher temperatures often favor the azide form entropically. | nih.gov |

| Substituents | Electron-donating or -withdrawing groups on the ring system can alter the relative stability of the tautomers. | researchgate.net |

| Physical State | The dominant tautomer can differ between the solid state and in solution. | nih.gov |

Flash Vacuum Pyrolysis (FVP) Studies

Flash vacuum pyrolysis (FVP) is a technique used in organic synthesis that involves heating a molecule under high vacuum for a very short duration. wikipedia.org This method favors unimolecular reactions and allows for the generation and study of highly reactive intermediates by minimizing intermolecular collisions. uq.edu.auscripps.edu The pyrolysis of this compound (or its more stable tetrazole tautomer) leads to the extrusion of molecular nitrogen and the formation of a transient nitrene intermediate, which can then undergo a variety of complex rearrangements and transformations. semanticscholar.org

Pyrolytic Transformations to Azacycloheptatetraenes

One of the potential pathways for the nitrene generated from this compound is ring expansion. This type of transformation, known as a nitrene insertion, can lead to the formation of seven-membered ring systems. While the direct formation of an unsubstituted azacycloheptatetraene from this compound is not explicitly detailed, studies on the FVP of related fused tetrazoles have resulted in ring-expanded products. For example, the pyrolysis of 8,9,10,11-tetrahydrotetrazolo-benzo[c]azocine over an HZSM-5 zeolite catalyst yielded 6,7,8,9-tetrahydrobenzo[b]azepine-5-carbonitrile, a product resulting from rearrangement and ring expansion. lew.ro This suggests that a similar pathway involving the expansion of the isoquinoline core is a plausible outcome under FVP conditions.

Formation of Nitrile Ylides and Related Products

The thermal decomposition of certain heterocyclic azides can proceed through intermediates other than nitrenes. One proposed pathway involves the formation of nitrile ylides. These 1,3-dipolar species are known to undergo electrocyclization reactions. researchgate.net In the context of this compound pyrolysis, a mechanistic hypothesis involves the initial loss of N₂ to form a nitrene, which could then rearrange to a nitrile ylide. Subsequent intramolecular cyclization of this ylide intermediate could lead to the formation of various heterocyclic products, including benzazepines. researchgate.net

Formation of Cyano-Substituted Aromatic Compounds

A significant and frequently observed outcome of the flash vacuum pyrolysis of azido-N-heterocycles is ring cleavage, leading to the formation of cyano-substituted aromatic compounds. This pathway is often competitive with ring expansion. Research on the FVP of a quinoline (B57606) analogue, which is structurally very similar to isoquinoline, reported a dinitrile as the major product. semanticscholar.org This product is believed to form via nitrene insertion into the heteroaromatic ring, followed by subsequent rearrangements that culminate in the elimination of a stable molecule like ketene. semanticscholar.org

Furthermore, FVP studies on related fused tetrazoles, which serve as precursors to the same reactive intermediates, corroborate these findings. The pyrolysis of a tetrazoloazocine derivative at 350 °C produced a cyano-substituted azepine derivative as the main product in a 56% yield, demonstrating the prevalence of pathways leading to nitrile formation. lew.ro

Products from FVP of Related Heterocyclic Azides/Tetrazoles:

| Precursor | Pyrolysis Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Quinoline Analogue of Azide | FVP | Dinitrile | semanticscholar.org |

| 8,9,10,11-Tetrahydrotetrazolo-benzo[c]azocine | 350 °C, HZSM-5 Zeolite | 6,7,8,9-Tetrahydrobenzo[b]azepine-5-carbonitrile (56% of pyrolysate) | lew.ro |

Photochemical Transformations and Reactive Intermediates

Photolysis-Induced Nitrene Formation

The photolysis of aryl azides is a standard method for generating aryl nitrenes, which are highly reactive and short-lived species containing a monovalent nitrogen atom. researchgate.netnih.gov Upon irradiation with UV light, this compound is expected to undergo facile extrusion of molecular nitrogen (N₂) to produce 1-isoquinolylnitrene. nih.govnsf.gov

The initially formed nitrene is typically in the singlet state. This singlet nitrene is electron-deficient and can undergo rapid intramolecular reactions, such as ring expansion or insertion, or it can undergo intersystem crossing to the more stable triplet ground state. researchgate.netnsf.gov The triplet nitrene behaves more like a diradical and can participate in different reaction pathways, such as dimerization to form azo compounds. nih.gov The extreme reactivity of these nitrene intermediates often leads to a complex mixture of products unless they are generated and trapped at very low temperatures in an inert matrix. researchgate.net

Azirene Generation and Subsequent Reactivity

Upon photolysis, aryl and vinyl azides are known to extrude molecular nitrogen to form highly reactive nitrene intermediates. In the case of this compound, the initially formed singlet nitrene can cyclize to form a transient azirene intermediate. While direct experimental observation of the azirene derived from this compound is scarce in the literature, its formation is inferred from the observed reaction products and is supported by computational studies on analogous systems.

The azirene intermediate formed from this compound can theoretically exist as two regioisomers resulting from the cyclization of the nitrene onto the C1-C9 or C1-N2 bond of the isoquinoline core. The relative stability and ease of interconversion of these regioisomers would be dictated by the strain of the three-membered ring and the electronic properties of the fused isoquinoline system. Although direct experimental evidence for the equilibration of these specific regioisomeric azirenes is not documented, studies on related systems suggest that such an equilibrium is plausible and can influence the final product distribution in subsequent reactions.

Photo-Induced Ring Expansion Reactions (e.g., to Benzodiazepines)

One of the significant photochemical transformations of azido-aza-aromatic compounds is ring expansion. The photolysis of this compound is expected to lead to the formation of a benzodiazepine (B76468) derivative. This reaction is proposed to proceed through the azirene intermediate, which undergoes ring opening to a seven-membered ring ketenimine. Subsequent reaction with a nucleophile, such as methanol (B129727) present in the solvent, would yield the corresponding benzodiazepine. This type of photo-induced ring expansion has been observed for other azidoquinolines, providing a strong precedent for this reactivity with this compound. rsc.org For example, the photolysis of 8-azido-6-methoxyquinoline (B14609115) in the presence of methanol and potassium methoxide (B1231860) leads to the formation of a dimethoxypyridoazepine in excellent yield. rsc.org

Photo-Induced Ring Contraction Reactions (e.g., to Isoindolenines)

While less common than ring expansion, photo-induced ring contraction is another potential reaction pathway for heterocyclic azides. For this compound, this would involve a rearrangement cascade, potentially initiated by the nitrene intermediate, leading to the formation of an isoindolenine derivative. Although there is a lack of direct experimental evidence for this specific transformation with this compound, photochemical syntheses of substituted isoindolin-1-ones from different precursors highlight the accessibility of this heterocyclic core through photochemical methods. organic-chemistry.orgnih.gov Further investigation into the photochemistry of this compound is required to establish the viability and mechanism of such a ring contraction.

Cycloaddition Reactions of the Azido (B1232118) Moiety

The azide group in this compound can act as a 1,3-dipole and participate in cycloaddition reactions with various dipolarophiles, providing a direct route to the synthesis of fused triazole systems.

This compound is expected to undergo [3+2] cycloaddition reactions with a variety of unsaturated substrates, including alkenes and alkynes, to form triazoline and triazole products, respectively. organic-chemistry.org The reactivity of the azide is influenced by the electronic nature of the dipolarophile. Electron-deficient alkenes and alkynes are particularly reactive partners in these cycloadditions. For instance, the reaction of 4-azidoquinoline (B3382245) N-oxide with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been reported, although the reaction occurred at the N-oxide group rather than the azide. researchgate.net However, the general reactivity of azides with electron-deficient alkynes like DMAD is well-established. researchgate.netorganic-chemistry.orgmdpi.com Similarly, reactions with electron-deficient alkenes such as methyl acrylate (B77674) are also anticipated. sciforum.netrsc.orgresearchgate.net The synthesis of fused triazolo-isoquinoline derivatives via intramolecular cycloadditions of appropriately substituted isoquinolines further supports the feasibility of these reactions. mdpi.comrsc.orgresearchgate.netsemanticscholar.orgresearchgate.net

The table below summarizes the expected products from the 1,3-dipolar cycloaddition of this compound with various unsaturated substrates, based on analogous reactions of other azido-heterocycles.

| Dipolarophile | Expected Product |

| Dimethyl Acetylenedicarboxylate | Dimethyl 1-(isoquinolin-1-yl)-1H-1,2,3-triazole-4,5-dicarboxylate |

| Methyl Acrylate | Methyl 1-(isoquinolin-1-yl)-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate |

| N-Phenylmaleimide | 1-(Isoquinolin-1-yl)-5-phenyl-1,3a,4,5,6,6a-hexahydro-4,6-dioxo-pyrrolo[3,4-d] researchgate.netmdpi.comrsc.orgtriazole |

| Benzyne | 1-(Isoquinolin-1-yl)-1H-benzotriazole |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govrsc.org While this reaction is broadly applied to a wide range of organic azides, specific kinetic and mechanistic studies detailing the behavior of this compound are not extensively documented in the available literature. However, the general principles of the CuAAC mechanism provide a framework for understanding its expected reactivity.

The generally accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. researchgate.netnih.gov This step is crucial and is followed by the coordination of the azide to the copper center, which activates it for cycloaddition. The reaction proceeds through a stepwise process, which significantly lowers the activation barrier compared to the uncatalyzed thermal cycloaddition. nih.gov This catalytic cycle results in an enormous rate acceleration, often by a factor of 107 to 108. organic-chemistry.org

Table 1: General Factors Influencing CuAAC Reaction Rates

| Factor | Effect on Kinetics | Rationale |

|---|---|---|

| Catalyst | Cu(I) is the active catalyst. | Cu(I) forms the crucial acetylide intermediate. |

| Ligands | Accelerate the reaction. | Stabilize the Cu(I) oxidation state and prevent catalyst aggregation. |

| Solvent | Can influence reaction rate. | Polar, coordinating solvents can affect the stability of intermediates. |

| Substrate Electronics | Electron-withdrawing groups on the azide can decrease reactivity. | Reduces the nucleophilicity of the azide. |

A hallmark of the CuAAC reaction is its high regioselectivity, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer when terminal alkynes are used. nih.govrsc.org This contrasts sharply with the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org The regioselectivity of the CuAAC is a direct consequence of the stepwise, copper-mediated mechanism, which directs the formation of the specific constitutional isomer. For this compound, it is expected to follow this established pattern, reacting with terminal alkynes to form 1-(isoquinolin-1-yl)-4-substituted-1H-1,2,3-triazoles.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a metal catalyst. alfa-chemistry.com The reaction is driven by the high ring strain of a cyclooctyne (B158145) derivative, which significantly lowers the activation energy for the cycloaddition with an azide. alfa-chemistry.commagtech.com.cn This method is particularly valuable for applications in biological systems where the cytotoxicity of copper is a concern. nih.govnih.gov

The reaction of this compound in a SPAAC context would involve its direct addition to a strained alkyne, such as dibenzocyclooctyne (DBCO). baseclick.eu The rate of SPAAC is highly dependent on the structure of the cyclooctyne, with modifications such as the installation of electron-withdrawing fluorine atoms known to dramatically increase the reaction speed. nih.gov While specific kinetic data for the reaction of this compound are not detailed in the surveyed literature, the reaction is expected to proceed efficiently, forming a stable triazole linkage. Unlike CuAAC, SPAAC can result in a mixture of regioisomers, although the specific ratio can be influenced by the structures of both the azide and the cycloalkyne. nih.gov

Table 2: Comparison of Common Cycloalkynes Used in SPAAC

| Cyclooctyne | Key Features | Relative Reactivity |

|---|---|---|

| DIBO | Easily synthesized. | Fast |

| DBCO | Widely used, commercially available. | Fast |

| DIFO | Fluorinated, very reactive. | Very Fast |

| BCN | Bicyclic, good stability and reactivity. | Moderate to Fast |

Other Metal-Catalyzed Azide-Alkyne Cycloadditions (e.g., Ruthenium-Catalyzed)

Beyond copper, other metals have been employed to catalyze the azide-alkyne cycloaddition, with ruthenium being the most prominent example. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary regioselectivity to CuAAC. organic-chemistry.orgchesci.com Specifically, catalysts such as pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes selectively produce 1,5-disubstituted 1,2,3-triazoles from terminal alkynes. organic-chemistry.orgnih.gov

The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed through the formation of a six-membered ruthenacycle intermediate via oxidative coupling of the azide and alkyne. organic-chemistry.orgnih.govresearchgate.net This intermediate then undergoes reductive elimination to form the 1,5-triazole product. organic-chemistry.org A significant advantage of the RuAAC is its ability to catalyze the reaction of internal alkynes, leading to fully substituted triazoles. nih.gov

When reacting with this compound, a ruthenium catalyst would be expected to yield the 1-(isoquinolin-1-yl)-5-substituted-1H-1,2,3-triazole regioisomer. This predictable and complementary outcome makes RuAAC a valuable tool for accessing triazole isomers that are not available through the standard CuAAC reaction. organic-chemistry.orgchesci.com

Table 3: Regiochemical Outcomes of Azide-Alkyne Cycloadditions

| Reaction | Catalyst | Major Product with Terminal Alkynes |

|---|---|---|

| CuAAC | Copper(I) | 1,4-disubstituted 1,2,3-triazole |

| RuAAC | Ruthenium(II) | 1,5-disubstituted 1,2,3-triazole |

| Thermal | None (Heat) | Mixture of 1,4- and 1,5-isomers |

| SPAAC | None (Strain) | Mixture of regioisomers |

Applications in Chemical Synthesis and Chemical Biology Research

Modular Synthesis and Molecular Building Blocks

The concept of modular synthesis relies on the use of well-defined molecular building blocks that can be reliably joined together to create larger, more complex structures. Organic azides are a key class of such building blocks, primarily due to their participation in the highly efficient and selective CuAAC reaction. organic-chemistry.orgenamine.net This reaction's reliability and broad functional group tolerance have made it a premier method for generating large libraries of compounds for drug discovery and material science. organic-chemistry.orgnih.gov

1-Azidoisoquinoline fits perfectly into this paradigm as a heteroaromatic azide (B81097) building block. enamine.net Its use in modular synthesis allows for the systematic introduction of the isoquinoline (B145761) core into a diverse range of molecular architectures. By reacting this compound with a library of different terminal alkynes, chemists can rapidly generate a corresponding library of 1,4-disubstituted 1,2,3-triazoles, each bearing the isoquinoline scaffold. This approach provides a streamlined pathway to novel compounds with potential biological activities, leveraging the established importance of the isoquinoline nucleus in medicinal chemistry.

Table 1: Role of this compound as a Modular Building Block

| Feature | Description | Reference |

|---|---|---|

| Reactive Handle | The C-1 azide group enables highly selective ligation via click chemistry. | organic-chemistry.org |

| Core Scaffold | Introduces the medicinally relevant isoquinoline moiety. | enamine.net |

| Modularity | Can be combined with a wide variety of alkyne-containing building blocks. | enamine.netnih.gov |

| Application | Rapid generation of diverse chemical libraries for screening. | nih.gov |

Design and Functionalization of Molecular Scaffolds

Molecular scaffolds provide the foundational framework upon which functional groups and other molecular components are arranged to create a desired chemical entity. The functionalization of these scaffolds is a critical process in tuning the properties of a molecule, such as its biological activity or material characteristics.

Incorporation of this compound into Complex Architectures

The reactivity of the azide group in this compound makes it an excellent tool for incorporating the isoquinoline unit into larger, more complex molecular architectures. Through cycloaddition reactions, this relatively simple heterocycle can be covalently linked to other molecular systems to build novel structures.

A key example of how the isoquinoline core can participate in building complex heterocyclic systems is through its reaction with dialkyl acetylenedicarboxylates. In this type of reaction, the isoquinoline acts as a key intermediate, forming a Huisgen 1,4-dipole that subsequently undergoes cycloaddition with other reactive partners. nih.gov This strategy has been successfully employed to synthesize intricate, functionalized isoquinolino[1,2-f] aurigeneservices.combionordika.finaphthyridines in good yields and with high diastereoselectivity. nih.gov While this specific example starts from isoquinoline itself, it highlights the inherent reactivity of the isoquinoline nucleus in cycloaddition cascades. The use of this compound in analogous click reactions provides a direct and highly controlled method to achieve similar incorporation into complex frameworks, linking the isoquinoline scaffold to another molecule via a stable triazole bridge. wikipedia.org

Scaffold Hopping Strategies in Heteroaromatic Systems

Scaffold hopping is a widely used strategy in medicinal chemistry to design new drug candidates by replacing the core structure (scaffold) of a known active compound with a different, often isosteric, scaffold. The goal is to retain or improve biological activity while optimizing other properties like metabolic stability, solubility, or novelty for intellectual property purposes.

The isoquinoline ring system is a valuable player in scaffold hopping strategies. For instance, in efforts to improve the metabolic stability of compounds, a metabolically labile naphthalene (B1677914) core has been successfully replaced with an isoquinoline ring, which can diminish the formation of mutagenic metabolites. In other cases, the isoquinoline scaffold itself has served as the starting point for scaffold hopping. Researchers have synthesized series of analogues possessing an isoquinoline ring system as a novel class of allosteric HIV-1 integrase inhibitors, demonstrating a successful hop from previously known quinoline-based inhibitors.

Development of Chemical Probes for Biological Research

Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific target, such as a protein or other biomolecule. These tools are indispensable for understanding protein function, validating drug targets, and visualizing biological processes in real time. bionordika.fi

Synthesis of Fluorescent Probes via Azide Ligation

Fluorescent probes are a class of chemical probes that report on their environment or binding events through changes in their fluorescence properties. rsc.org The synthesis of these probes often involves covalently attaching a fluorophore (a fluorescent molecule) to a recognition element that targets a specific biomolecule or ion.

Azide-alkyne click chemistry is a dominant strategy for this purpose. lumiprobe.com A fluorophore can be chemically modified to contain an alkyne group, while a targeting moiety is functionalized with an azide. The two components are then "clicked" together. This compound can serve as the azide-bearing component in this scheme. By reacting it with an alkyne-functionalized fluorophore (such as derivatives of coumarin, fluorescein, or BODIPY), a new fluorescent probe is created that carries the isoquinoline scaffold. nih.govavantiresearch.com This allows researchers to track the localization of isoquinoline-containing compounds within cells or to design probes where the isoquinoline itself acts as the recognition element for a specific biological target. The resulting triazole ring formed during the ligation is not merely a linker; it is a stable, rigid, and aromatic structure that can influence the electronic properties of the final probe. aurigeneservices.com

Table 2: General Strategy for Fluorescent Probe Synthesis

| Component 1 | Component 2 | Reaction | Product |

|---|---|---|---|

| This compound | Alkyne-Functionalized Fluorophore | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Isoquinoline-Triazole-Fluorophore Conjugate |

Utilization in Bioconjugation Strategies for Molecular Labeling

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein, peptide, or nucleic acid. bionordika.fi This technique is fundamental to many areas of biotechnology and medicine, including the development of antibody-drug conjugates (ADCs), diagnostic imaging agents, and tools for basic biological research. bionordika.finih.gov

The azide group of this compound makes it an ideal reagent for bioconjugation via click chemistry. thermofisher.com The bioorthogonal nature of the azide and alkyne groups means they are unreactive with the vast majority of functional groups found in biological systems, ensuring that the labeling reaction is highly specific. lumiprobe.com In a typical application, a target biomolecule is first modified to introduce a terminal alkyne group. This can be achieved through various methods, such as metabolic labeling with an alkyne-containing amino acid or sugar, or by direct chemical modification of a reactive amino acid side chain like lysine (B10760008) or cysteine. The alkyne-modified biomolecule is then treated with this compound in the presence of a copper(I) catalyst. The resulting click reaction covalently attaches the isoquinoline moiety to the specific site on the biomolecule, allowing for targeted labeling. mdpi.com This strategy can be used to introduce the isoquinoline scaffold as a therapeutic agent, a structural probe, or a tag for purification and detection.

Computational and Theoretical Investigations of 1 Azidoisoquinoline

Electronic Structure Calculations of Ground and Transition States

Electronic structure calculations are fundamental to understanding the intrinsic properties of molecules like 1-azidoisoquinoline. northwestern.eduimsc.res.inrsc.orgresearchgate.netfortunejournals.comarxiv.orgrsc.orgaps.org These computational methods, ranging from semi-empirical to high-level ab initio and density functional theory (DFT), allow for the detailed examination of electron distribution, molecular orbital energies, and the potential energy surfaces that govern chemical transformations. northwestern.eduimsc.res.inarxiv.org

Energetics of Azide-Tetrazole Isomerization

A key aspect of the chemistry of this compound is its valence isomerization into the fused tricyclic form, tetrazolo[1,5-a]isoquinoline. dokumen.pubacs.org This reversible equilibrium is a well-documented phenomenon in azido-heterocyclic chemistry. acs.orgsciencemadness.orgrsc.org Computational studies have been crucial in quantifying the energetic landscape of this isomerization.

Theoretical calculations indicate that the tetrazole form is generally the more stable isomer. dokumen.pub The isomerization process involves a planar transition state, and the cyclization is often accelerated in polar solvents, which preferentially stabilize the more polarized transition state over the azide (B81097) form. sciencemadness.org

Studies on related azido-triazole systems have shown that the energy barrier for azide-tetrazole isomerization is influenced by substituents on the heterocyclic ring. rsc.org For instance, electron-donating groups can facilitate the process, while electron-withdrawing groups can hinder it. rsc.org While specific energetic data for the this compound/tetrazolo[1,5-a]isoquinoline system is not detailed in the provided results, the principles from analogous systems provide a framework for understanding its behavior.

Stability and Reactivity Predictions of Intermediates

Beyond the stable azide and tetrazole forms, computational studies are vital for predicting the stability and reactivity of transient intermediates that arise during chemical reactions. For instance, the photolysis or thermolysis of azides can lead to the formation of highly reactive nitrenes. acs.orgnih.govacs.org

In the case of the related 3-azidoisoquinoline, photolysis generates 3-isoquinolylnitrene. acs.orgnih.gov Computational methods, particularly DFT, are used to calculate the energies of these nitrene intermediates and subsequent rearrangement products like azirenes and ketenimines. acs.orgnih.govresearchgate.net These calculations help to map out complex reaction pathways and predict the feasibility of different rearrangement processes. The stability of these intermediates is a critical factor in determining the final product distribution.

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate mechanisms of chemical reactions involving this compound and its derivatives. mdpi.comnih.govmit.edu These studies provide a molecular-level understanding of reaction pathways, transition states, and the factors that control selectivity. mdpi.comrsc.orgsumitomo-chem.co.jpmdpi.com

Density Functional Theory (DFT) for Mechanism Elucidation

DFT offers a favorable balance between computational cost and accuracy, making it a popular choice for studying the electronic structure and reaction mechanisms of complex organic molecules. wikipedia.orgfiveable.menih.gov By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out the entire potential energy surface of a reaction. mdpi.comqucosa.de

For reactions involving azides, such as 1,3-dipolar cycloadditions, DFT calculations can provide insights into the regioselectivity and stereoselectivity of the process. mdpi.com In the context of this compound, DFT would be instrumental in studying its participation in such cycloaddition reactions, as well as its thermal and photochemical decomposition pathways. The choice of the functional and basis set is crucial for obtaining accurate results and must be carefully considered for the specific system under investigation. sumitomo-chem.co.jp

Computational Support for Nitrene and Azirene Interconversions

The photolysis or thermolysis of aryl azides often proceeds through the formation of a nitrene intermediate, which can then undergo further rearrangements. acs.orgnih.gov Computational studies have provided strong support for the interconversion between nitrenes and azirenes.

For the isomeric 3-isoquinolylnitrene, generated from 3-azidoisoquinoline, computational and experimental evidence points to the formation of an azirene intermediate upon photolysis. acs.orgnih.gov Further irradiation leads to the formation of o-cyanophenylketenimine. acs.orgnih.gov Isotopic labeling studies, supported by DFT calculations, have demonstrated the rapid equilibration between regioisomeric labeled azirenes. acs.orgnih.gov These computational findings are crucial for interpreting experimental observations and concluding that the interconversion of azirenes likely proceeds through unobserved intermediates like diazacycloheptatetraenes. acs.orgnih.gov The rearrangement back to the nitrene from the azirene is also a key step in the formation of the final products. acs.orgnih.gov

Theoretical Characterization of Spectroscopic Signatures

Computational methods are not only used to predict reactivity but also to characterize the spectroscopic properties of molecules, which is essential for identifying transient intermediates and confirming reaction products. polytechnique.fr

Theoretical calculations can predict vibrational frequencies (IR), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. nih.govmdpi.com For example, in the study of the photolysis of 3-azidoisoquinoline, the calculated IR spectrum of the resulting azirene at the B3LYP/6-31+G* level of theory showed excellent correlation with the experimental spectrum obtained in an argon matrix. researchgate.netresearchgate.net This agreement between calculated and experimental spectra provides strong evidence for the formation of the proposed intermediate. researchgate.net Similarly, calculated IR spectra helped to identify other products like o-cyanophenylketenimine and 1-cyano-1H-isoindole. researchgate.net This synergy between theoretical spectroscopy and experimental measurements is a powerful tool in modern chemical research. researchgate.net

Predicted IR Spectra of Transient Species

Computational methods, particularly density functional theory (DFT), are powerful tools for predicting the vibrational frequencies of transient molecules. These predictions are crucial for identifying and characterizing fleeting species generated from this compound in low-temperature matrix isolation experiments. The comparison between calculated and experimental infrared (IR) spectra allows for the definitive assignment of observed absorption bands to specific molecular structures.

While direct computational studies on the transient species from this compound are not extensively detailed in the available literature, the methodology is well-established through studies of analogous compounds like 3-azidoisoquinoline. nih.govacs.org For instance, in the study of 3-azidoisoquinoline, photolysis was shown to generate an azirene intermediate. nih.gov The identity of this azirene was confirmed by the excellent correlation between its experimental IR spectrum and the spectrum calculated at the B3LYP/6-31+G* level of theory. acs.org This approach is fundamental to identifying transient products formed during the photolysis or thermolysis of this compound, such as 1-isoquinolylnitrene, and any subsequent rearrangement products like diazacycloheptatetraenes or ketenimines. nih.govresearchgate.net

The typical process involves:

Optimization of the geometry of the predicted transient species using a suitable level of theory (e.g., B3LYP, CASSCF).

Calculation of the harmonic vibrational frequencies. These raw frequencies are often scaled by an empirical factor to better match experimental values. nih.gov

Comparison of the predicted spectrum (wavenumbers and relative intensities) with the experimental IR spectrum obtained from matrix isolation studies.

For example, the photolysis of tetrazolo[5,1-a]isoquinoline, a precursor to this compound, has been shown to cause ring expansion to a 1,3-diazabenzo[d]cyclohepta-1,2,4,6-tetraene and ring-opening to o-cyanophenylketenimine. nih.gov The identification of these products would rely on matching their experimental IR spectra with computationally predicted spectra. Ketenimines, for instance, exhibit a very strong and characteristic absorption band for the C=C=N stretching mode, typically in the 2000–2050 cm⁻¹ region. nih.gov

Table 1: Illustrative Calculated vs. Experimental IR Frequencies for Transient Species from a Related Azide (3-Azidoisoquinoline)

| Functional Group/Vibration | Calculated Wavenumber (cm⁻¹) (B3LYP/6-31+G*) | Experimental Wavenumber (cm⁻¹) | Transient Species |

| C=N Stretch | Scaled to match experiment | 1733, 1726 | Azirene intermediate |

| C≡N Stretch | Not specified | 2264 | 1-Cyano-1H-isoindole |

| C=C=N Stretch | Not specified | Not specified in detail, but expected in the 2000-2050 cm⁻¹ range | o-Cyanophenylketenimine |

This table is illustrative and based on data for the related 3-azidoisoquinoline system to demonstrate the methodology. nih.govacs.org

Magnetic Resonance (ESR) Spectroscopic Parameters of Diradicals and Nitrenes

Electron Spin Resonance (ESR) spectroscopy is a vital technique for detecting and characterizing paramagnetic species such as triplet nitrenes and diradicals, which are key intermediates in the decomposition of azides. researchgate.net The ESR spectrum of a triplet species is defined by the zero-field splitting (ZFS) parameters, D and E, which describe the interaction between the two unpaired electrons. acs.org

Computational chemistry plays a crucial role in predicting these ZFS parameters, thereby aiding the interpretation of experimental ESR spectra. The photolysis of this compound is expected to generate the primary intermediate, 1-isoquinolylnitrene, in its triplet ground state. Further photochemical or thermal reactions can lead to ring-opened diradical species. nih.gov

Studies on the closely related 3-isoquinolylnitrene and other heteroaromatic nitrenes have established a robust methodology for characterizing these species. nih.govresearchgate.netjosorge.com For example, argon matrix photolysis of 3-azidoisoquinoline generates 3-isoquinolylnitrene, which was characterized by ESR spectroscopy. acs.orgresearchgate.net In addition to the nitrene, diradical species formed from ring-opening were also detected and characterized by their distinct ESR signals. acs.orgresearchgate.net Computational studies have shown an excellent linear correlation between the calculated spin density on the nitrene nitrogen atom and the experimentally determined D value for a wide range of nitrenes. josorge.com

The key ESR parameters for triplet species are:

D value (cm⁻¹) : Measures the magnetic dipole-dipole interaction along the principal molecular axis. It is sensitive to the average distance between the two unpaired electrons.

E value (cm⁻¹) : Measures the deviation from axial symmetry. An E value of zero indicates perfect axial symmetry.

Table 2: Experimental ESR Spectroscopic Parameters for Related Heteroaromatic Nitrenes and Diradicals

This table presents data from related heteroaromatic systems to provide context for the expected values for transient species derived from this compound. acs.orgacs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 1-azidoisoquinoline, and how do reaction conditions (e.g., temperature, solvent, catalysts) influence yield and purity?

- Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or cyclization reactions. For example, Hassaneen et al. (2007) demonstrated the use of 6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl-acetonitrile as a precursor under controlled azide transfer conditions . Optimization requires systematic variation of parameters:

- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may degrade azide groups.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may complicate purification.

- Catalysts : Copper(I) catalysts (e.g., CuBr) can accelerate azide-alkyne cycloadditions but require inert atmospheres to prevent oxidation.

- Reporting: Document all conditions in the experimental section, adhering to reproducibility standards .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should conflicting data (e.g., NMR vs. HRMS) be resolved?

- Methodological Answer:

- NMR : Analyze azide proton signals (δ 3.5–4.5 ppm) and aromatic protons for structural confirmation. Discrepancies between experimental and computational NMR predictions (e.g., DFT calculations) may arise from solvent effects or conformational flexibility .

- HRMS : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm error. Inconsistent results between techniques require cross-validation via X-ray crystallography or independent synthesis batches .

- Error Mitigation: Calibrate instruments using certified standards and report uncertainty ranges .

Q. What stability challenges are associated with this compound under ambient storage, and how can degradation pathways be minimized?

- Methodological Answer: Azides are thermally and photolytically sensitive. Conduct accelerated stability studies:

- Conditions : Expose samples to 40°C/75% RH for 4 weeks, monitoring via HPLC for degradation products (e.g., isoquinoline or nitrene byproducts).

- Mitigation : Store in amber vials under argon at –20°C. Add stabilizers (e.g., BHT) to inhibit radical-mediated decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict the reactivity of this compound in click chemistry applications, and what experimental validations are essential?

- Methodological Answer:

- DFT : Calculate transition states for azide-alkyne cycloadditions to identify regioselectivity (1,4- vs. 1,5-triazole products). Compare activation energies with kinetic experiments .

- Validation : Synthesize predicted products and characterize via 2D NMR (NOESY for regiochemistry) and single-crystal XRD .

- Contradictions: If simulations conflict with experimental yields, re-evaluate solvent models or entropy contributions in computational setups .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives across different cell lines or assays?

- Methodological Answer:

- Assay Design : Standardize protocols (e.g., MTT vs. ATP-based viability assays) and control for variables like cell passage number and serum batches .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to distinguish compound-specific effects from noise. Replicate studies in ≥3 independent labs to confirm trends .

- Reporting: Disclose all raw data and analysis scripts in supplemental materials to enable meta-analyses .

Q. How can isotopic labeling (e.g., ¹⁵N-azide) elucidate mechanistic pathways in this compound-mediated catalysis?

- Methodological Answer:

- Synthesis : Prepare ¹⁵N-labeled analogs via Staudinger reactions with ¹⁵N-labeled triphenylphosphine. Confirm isotopic incorporation via IR (azide stretch at ~2100 cm⁻¹) and MS/MS .

- Mechanistic Probes : Use kinetic isotope effects (KIE) in rate studies. A KIE >1 indicates bond-breaking in the rate-determining step (e.g., azide decomposition) .

- Challenges: Address isotopic impurity effects by HPLC purification and quantify labeling efficiency via NMR integration .

Methodological Frameworks

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address gaps in azide chemistry .

- Data Reporting : Adhere to Beilstein Journal guidelines for reproducibility, including raw spectra, crystallographic data, and statistical codes in supplemental files .

- Error Analysis : Classify errors as systematic (e.g., calibration drift) or random (e.g., pipetting variability). Use error propagation models in mass calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。